molecular formula C7H6BrCl2N3O2 B13474434 6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride CAS No. 2913243-56-6

6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride

Cat. No.: B13474434
CAS No.: 2913243-56-6
M. Wt: 314.95 g/mol
InChI Key: ZPAGWOANOGOVKF-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 8th position of the imidazo[1,2-b]pyridazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride typically involves the bromination of imidazo[1,2-b]pyridazine derivatives followed by carboxylation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dimethylformamide (DMF). The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-b]pyridazine derivatives.

Scientific Research Applications

6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and carboxylic acid group play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid
  • 6-Bromoimidazo[1,2-b]pyridazine

Uniqueness

6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride is unique due to the presence of both a bromine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for research and development.

Properties

CAS No.

2913243-56-6

Molecular Formula

C7H6BrCl2N3O2

Molecular Weight

314.95 g/mol

IUPAC Name

6-bromoimidazo[1,2-b]pyridazine-8-carboxylic acid;dihydrochloride

InChI

InChI=1S/C7H4BrN3O2.2ClH/c8-5-3-4(7(12)13)6-9-1-2-11(6)10-5;;/h1-3H,(H,12,13);2*1H

InChI Key

ZPAGWOANOGOVKF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)C(=CC(=N2)Br)C(=O)O.Cl.Cl

Origin of Product

United States

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